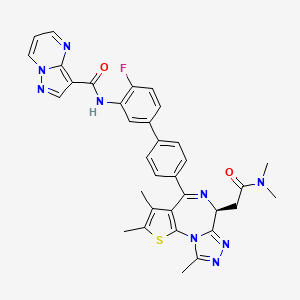
6-Amino-3-((7-((4-((4-amino-6-sulfo-1-naphthyl)diazenyl)phenyl)diazenyl)-8-hydroxy-6-sulfo-2-naphthyl)diazenyl)-4-hydroxy-2-naphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Direct Black 80 is an azo dye, known for its deep black color. It is commonly used in the textile industry for dyeing cotton, paper, leather, and other cellulosic materials. The compound is characterized by its high solubility in water and its ability to produce vibrant, long-lasting colors .
Méthodes De Préparation
The synthesis of C.I. Direct Black 80 involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4-aminophenylacetamide, followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulfonic acid. This intermediate product is then further coupled with 5-aminonaphthalene-2-sulfonic acid and 8-aminonaphthalene-2-sulfonic acid under alkaline conditions . Industrial production methods often involve large-scale batch processes to ensure consistency and quality.
Analyse Des Réactions Chimiques
C.I. Direct Black 80 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions but often include simpler aromatic compounds and amines .
Applications De Recherche Scientifique
C.I. Direct Black 80 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.
Mécanisme D'action
The mechanism of action of C.I. Direct Black 80 primarily involves its interaction with cellulosic fibers. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, leading to strong adherence and vibrant coloration. The molecular structure of the dye allows it to penetrate deeply into the fibers, ensuring long-lasting color .
Comparaison Avec Des Composés Similaires
C.I. Direct Black 80 is unique among direct dyes due to its high solubility and strong affinity for cellulosic fibers. Similar compounds include:
- C.I. Direct Blue 1
- C.I. Direct Orange 25
- C.I. Direct Yellow 105
These dyes share similar chemical structures and applications but differ in their specific color properties and fastness to washing and light .
Propriétés
Numéro CAS |
778511-74-3 |
|---|---|
Formule moléculaire |
C36H26N8O11S3 |
Poids moléculaire |
842.8 g/mol |
Nom IUPAC |
6-amino-3-[[7-[[4-[(4-amino-6-sulfonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C36H26N8O11S3/c37-20-3-1-18-13-31(57(50,51)52)33(35(45)26(18)15-20)44-41-23-4-2-19-14-32(58(53,54)55)34(36(46)27(19)16-23)43-40-22-7-5-21(6-8-22)39-42-30-12-11-29(38)28-17-24(56(47,48)49)9-10-25(28)30/h1-17,45-46H,37-38H2,(H,47,48,49)(H,50,51,52)(H,53,54,55) |
Clé InChI |
XOJQUIDDFVRDCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)O)N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


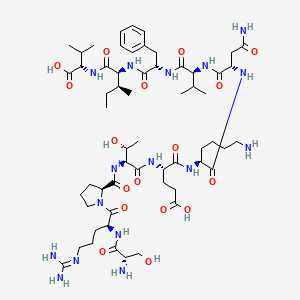
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)

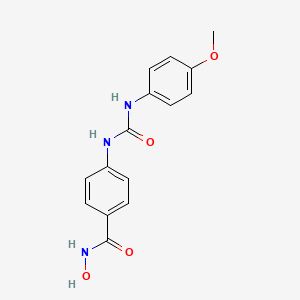
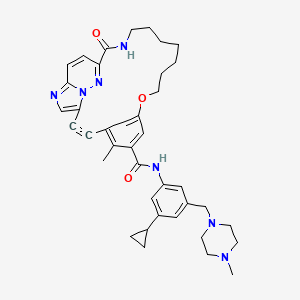

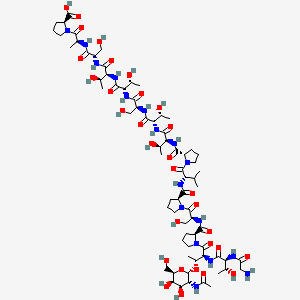
![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)

![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)
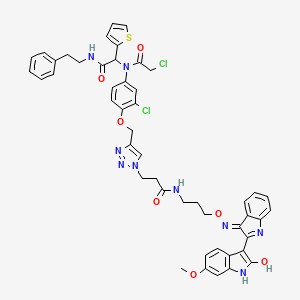

![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)
